4-氯-N-甲氧基-N-甲基吡啶-2-甲酰胺

描述

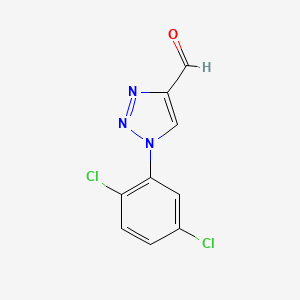

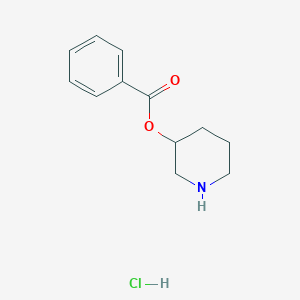

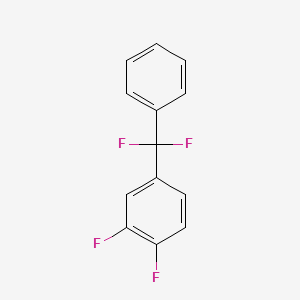

4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a chemical compound with the CAS Number: 757251-62-0 . It has a molecular weight of 200.62 and its molecular formula is C8H9ClN2O2 . The IUPAC name for this compound is 4-chloro-N-methoxy-N-methyl-2-pyridinecarboxamide .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide can be represented by the InChI code: 1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 . This compound has 13 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . It has a topological polar surface area of 42.4Ų .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of approximately 355.6±27.0°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用

Material Science: Enhancing Polymer Properties

In material science, this compound is explored for its potential to modify polymers. Its incorporation into polymer chains could improve thermal stability and mechanical strength, making materials more durable and suitable for high-performance applications .

Medicine: Drug Synthesis

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide: is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders where modulation of pyridine-containing compounds is beneficial .

Agriculture: Pesticide Development

The compound’s derivatives are being studied for their use in developing new pesticides. Its structural motif is common in molecules that interact with certain insect receptors, potentially leading to more effective pest control solutions .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can serve as a standard or reference material in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing retention times and spectral data .

Environmental Science: Pollutant Degradation

Research is underway to utilize 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide in the degradation of environmental pollutants. Its chemical structure may help in breaking down complex organic pollutants into less harmful substances .

Biochemistry: Enzyme Inhibition Studies

This compound is used in biochemistry for enzyme inhibition studies. It can help in understanding the interaction between enzymes and inhibitors, which is crucial for designing drugs that target specific metabolic pathways .

Pharmacology: Pharmacokinetic Modeling

In pharmacology, the compound’s properties are important for pharmacokinetic modeling. It helps in predicting how drugs behave in the body, including their absorption, distribution, metabolism, and excretion .

Organic Chemistry: Catalyst Development

Finally, in organic chemistry, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is used in the development of catalysts that can facilitate a variety of chemical reactions, potentially leading to more efficient and sustainable chemical processes .

安全和危害

属性

IUPAC Name |

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRHMIUYUJSUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705484 | |

| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

CAS RN |

757251-62-0 | |

| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)